molecular formula C20H25N5O2 B2711145 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide CAS No. 2034615-50-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide

Cat. No.: B2711145
CAS No.: 2034615-50-2
M. Wt: 367.453
InChI Key: RYUBJNDFZDOPJU-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a triazolopyrimidine moiety and a propoxyphenyl group, suggests it may have interesting biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1,2,4-triazole and 2,4-dichloropyrimidine under basic conditions.

    Alkylation: The triazolopyrimidine core is then alkylated with 3-bromopropylamine to introduce the propylamine side chain.

    Amidation: The final step involves coupling the alkylated triazolopyrimidine with 3-(4-propoxyphenyl)propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the amide bond, potentially leading to ring-opened products or amines.

    Substitution: The aromatic ring in the propoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or halogenation using bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or ring-opened products.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit interesting pharmacological properties due to its triazolopyrimidine core, which is known to interact with various biological targets. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies might focus on its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure might also make it suitable for use in electronic or optical applications.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide would depend on its specific biological target. Generally, compounds with a triazolopyrimidine core can act by inhibiting enzymes or receptors involved in key biological processes. For example, they might inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-1,2,4-triazol-3-yl)propyl)-3-(4-methoxyphenyl)propanamide
  • N-(3-(1H-1,2,4-triazol-3-yl)propyl)-3-(4-ethoxyphenyl)propanamide

Uniqueness

Compared to similar compounds, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide may exhibit unique properties due to the specific substitution pattern on the triazolopyrimidine ring and the propoxyphenyl group

Properties

IUPAC Name

3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-2-12-27-18-8-5-16(6-9-18)7-10-19(26)21-11-3-4-17-13-22-20-23-15-24-25(20)14-17/h5-6,8-9,13-15H,2-4,7,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUBJNDFZDOPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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